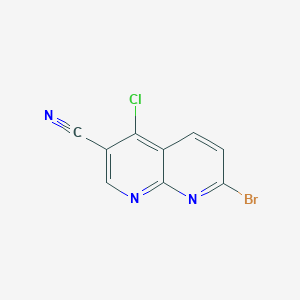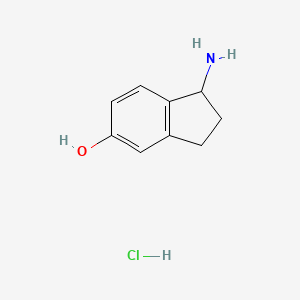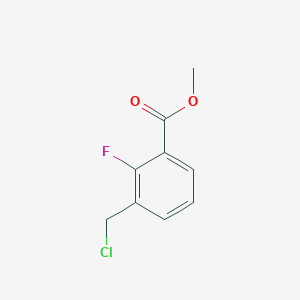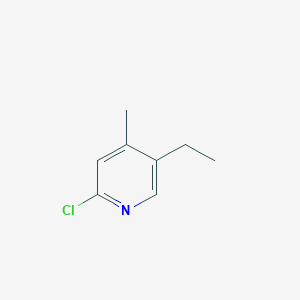
(R)-2-Amino-2-(3,4-difluorophenyl)ethan-1-OL hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Amino-2-(3,4-difluorophenyl)ethanol hydrochloride is a chiral compound with significant applications in medicinal chemistry. It is often used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting cardiovascular diseases. The compound is characterized by the presence of an amino group and a hydroxyl group attached to a phenyl ring substituted with two fluorine atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-2-(3,4-difluorophenyl)ethanol hydrochloride typically involves the reduction of a corresponding ketone or aldehyde precursor. One common method includes the use of a chiral catalyst to achieve the desired enantioselectivity. For instance, the reduction of 3,4-difluoroacetophenone using a chiral borane complex can yield the desired product with high enantiomeric excess.
Industrial Production Methods: Industrial production often employs enzymatic processes due to their high specificity and efficiency. Enzymes such as carbonyl reductases can be used to convert the ketone precursor to the desired alcohol with excellent enantioselectivity. The reaction is typically carried out in an aqueous medium at controlled temperatures to optimize yield and purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation to form the corresponding ketone or aldehyde.
Reduction: Reduction reactions can further reduce the compound to simpler amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: 3,4-Difluoroacetophenone
Reduction: 3,4-Difluorophenylethanol
Substitution: Various N-alkyl and N-acyl derivatives
Applications De Recherche Scientifique
®-2-Amino-2-(3,4-difluorophenyl)ethanol hydrochloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a key intermediate in the synthesis of drugs for cardiovascular diseases, particularly those targeting platelet aggregation.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The compound exerts its effects primarily through interactions with specific molecular targets. In the context of cardiovascular drugs, it acts as an intermediate in the synthesis of agents that inhibit platelet aggregation. These agents typically target the P2Y12 receptor on platelets, preventing the activation of the G protein-coupled receptor pathway that leads to platelet aggregation and thrombus formation .
Comparaison Avec Des Composés Similaires
- ®-1-(3,4-Difluorophenyl)ethanamine hydrochloride
- (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride
- (1S)-2-chloro-1-(3,4-difluorophenyl)ethanol
Comparison: ®-2-Amino-2-(3,4-difluorophenyl)ethanol hydrochloride is unique due to its specific functional groups that allow for a wide range of chemical reactions and applications. Compared to its analogs, it offers a balance of reactivity and stability, making it a valuable intermediate in pharmaceutical synthesis .
Propriétés
Formule moléculaire |
C8H10ClF2NO |
|---|---|
Poids moléculaire |
209.62 g/mol |
Nom IUPAC |
(2R)-2-amino-2-(3,4-difluorophenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C8H9F2NO.ClH/c9-6-2-1-5(3-7(6)10)8(11)4-12;/h1-3,8,12H,4,11H2;1H/t8-;/m0./s1 |
Clé InChI |
SCCIVQTWQZNGMX-QRPNPIFTSA-N |
SMILES isomérique |
C1=CC(=C(C=C1[C@H](CO)N)F)F.Cl |
SMILES canonique |
C1=CC(=C(C=C1C(CO)N)F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl 5-nitrobenzo[d]thiazole-2-carboxylate](/img/structure/B12968009.png)

![(R)-6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-3-(3-hydroxyphenyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12968022.png)
![5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12968029.png)
![3-[2-[3-[(2,4-Dimethylphenyl)carbamoyl]-2-oxonaphthalen-1-ylidene]hydrazinyl]-4-hydroxybenzenesulfonic acid](/img/structure/B12968035.png)





